![molecular formula C23H32N4O3S B2689018 2-((1-(2-(二乙基氨基)乙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫基)-N-(4-甲氧基苯基)乙酰胺 CAS No. 898461-33-1](/img/structure/B2689018.png)
2-((1-(2-(二乙基氨基)乙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫基)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
止痛和抗炎活性
已对喹唑啉酮衍生物(例如由邻氨基苯甲酸合成的衍生物)的镇痛和抗炎活性进行了研究。研究表明,这些化合物表现出显着的镇痛和抗炎作用,使其成为开发用于疼痛和炎症管理的新型治疗剂的潜在候选者。例如,V. Alagarsamy 等人(2015 年)合成了一系列新型喹唑啉基乙酰胺,发现与阿司匹林相比,一些化合物表现出有效的镇痛和抗炎活性,但具有轻微的溃疡形成潜力 (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015)。
抗菌剂
还已合成喹唑啉衍生物以发挥其作为抗菌剂的潜力。N. Desai 等人(2007 年)开发了新的喹唑啉,并针对各种微生物筛选了其抗菌和抗真菌活性,表明其在对抗微生物感染中的应用 (Desai, Shihora, & Moradia, 2007)。
抗癌特性
进一步的研究探索了以喹唑啉酮为基础的衍生物作为 VEGFR-2 和 EGFR 酪氨酸激酶的抑制剂的合成,证明了对各种人类癌细胞系具有有效的细胞毒活性。正如 Y. Riadi 等人(2021 年)报道的那样,这表明它们有可能用作抗癌剂 (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021)。
属性
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-15-27-20-9-7-6-8-19(20)22(25-23(27)29)31-16-21(28)24-17-10-12-18(30-3)13-11-17/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBGQADHFCVTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。